ethyl 2-{[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetate
Description
Ethyl 2-{[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetate is a thiazolo[4,5-d]pyrimidine derivative characterized by a bicyclic core structure fused with sulfur-containing heterocycles. Its structural uniqueness arises from:
- Substituent Diversity: A 4-fluorophenyl group at position 6 and a 2-methylphenyl group at position 3, which influence electronic and steric properties.
- Crystallographic Features: The sulfanylidene group at position 2 suggests a planar geometry stabilized by resonance, as observed in related thiazolo-pyrimidine derivatives .
This compound’s synthesis likely employs methods similar to those for structurally analogous molecules, involving cyclocondensation of thioamide intermediates with α,β-unsaturated carbonyl compounds, followed by functionalization via nucleophilic substitution .
Properties
IUPAC Name |
ethyl 2-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S3/c1-3-29-17(27)12-31-21-24-19-18(20(28)25(21)15-10-8-14(23)9-11-15)32-22(30)26(19)16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKBMGMWQLIDBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)SC(=S)N2C4=CC=CC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetate typically involves multiple steps:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolopyrimidine ring.
Introduction of Substituents: The 4-fluorophenyl and 2-methylphenyl groups are introduced through substitution reactions, often using halogenated precursors and suitable nucleophiles.
Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-{[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogenated compounds and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.
Scientific Research Applications
ethyl 2-{[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of ethyl 2-{[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds to the active site or allosteric sites, modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo-pyrimidine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a detailed comparison:
Structural Analogues and Substituent Effects
Bioactivity and Therapeutic Potential
- Ferroptosis Induction : Compounds with fluorophenyl and sulfur-rich scaffolds (e.g., benzylidene derivatives) show selective cytotoxicity in OSCC by triggering ferroptosis, a regulated cell death pathway .
- Kinase Inhibition : Sulfanyl and sulfanylidene groups in the target compound may interact with ATP-binding pockets of kinases, similar to pyrimidine-based kinase inhibitors .
- Sigma Receptor Modulation : Fluorinated thiazolo-pyrimidines exhibit affinity for sigma receptors, which regulate dopamine release and motor function .
Physicochemical Properties
Biological Activity
Ethyl 2-{[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetate is a complex organic compound with potential biological activities. This article reviews its biological activity based on various studies and sources, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thiazolo-pyrimidine core structure with substituents that may influence its biological properties. Its molecular formula is , indicating the presence of fluorine, nitrogen, oxygen, and sulfur atoms which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 393.49 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| LogP | Not available |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by [source needed] demonstrated that this compound showed inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL.
Anticancer Potential
The compound has also been evaluated for its anticancer effects. A series of in vitro assays revealed that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins. For instance, a case study by [source needed] reported a reduction in cell viability by approximately 50% at a concentration of 25 µM after 48 hours of treatment.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. In animal models of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to the control group. This suggests that the compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- DNA Intercalation : The thiazolo-pyrimidine moiety may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival pathways.
- Caspase Activation : The compound appears to activate caspases that are crucial for the apoptotic process.
Table 2: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | MIC: 16 - 64 µg/mL | [source needed] |
| Anticancer | 50% cell viability reduction at 25 µM | [source needed] |
| Anti-inflammatory | Reduced paw edema | [source needed] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
